Cas no 2091427-15-3 (6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride)

6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is a versatile heterocyclic building block used in pharmaceutical and agrochemical synthesis. Its reactive sulfonyl chloride group enables efficient derivatization, facilitating the formation of sulfonamides and other functionalized intermediates. The bromo and methoxy substituents enhance its utility as a precursor for further cross-coupling or substitution reactions. This compound is particularly valuable in medicinal chemistry for constructing pyrazolopyrimidine scaffolds, which are prevalent in bioactive molecules. High purity and stability under controlled conditions ensure consistent performance in synthetic applications. Its structural features make it a key intermediate for developing targeted compounds with potential therapeutic or agrochemical activity.
6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride structure
2091427-15-3 structure
Product name:6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
CAS No:2091427-15-3
MF:C7H5BrClN3O3S
MW:326.554898023605
CID:4636931

6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
    • 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
    • Inchi: 1S/C7H5BrClN3O3S/c1-15-7-5(16(9,13)14)6-10-2-4(8)3-12(6)11-7/h2-3H,1H3
    • InChI Key: DKMGFUKUAWNRCD-UHFFFAOYSA-N
    • SMILES: BrC1C=NC2=C(C(=NN2C=1)OC)S(=O)(=O)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 362
  • Topological Polar Surface Area: 81.9
  • XLogP3: 1.3

6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-367288-5.0g
6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
2091427-15-3 95.0%
5.0g
$2152.0 2025-03-18
Enamine
EN300-367288-0.1g
6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
2091427-15-3 95.0%
0.1g
$257.0 2025-03-18
Enamine
EN300-367288-2.5g
6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
2091427-15-3 95.0%
2.5g
$1454.0 2025-03-18
1PlusChem
1P01BU7T-1g
6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
2091427-15-3 95%
1g
$981.00 2023-12-19
1PlusChem
1P01BU7T-10g
6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
2091427-15-3 95%
10g
$4006.00 2023-12-19
Aaron
AR01BUG5-5g
6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
2091427-15-3 95%
5g
$2984.00 2023-12-14
Aaron
AR01BUG5-1g
6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
2091427-15-3 95%
1g
$1047.00 2025-02-09
1PlusChem
1P01BU7T-500mg
6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
2091427-15-3 95%
500mg
$778.00 2023-12-19
1PlusChem
1P01BU7T-5g
6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
2091427-15-3 95%
5g
$2722.00 2023-12-19
A2B Chem LLC
AW31193-1g
6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
2091427-15-3 95%
1g
$818.00 2024-04-20

Additional information on 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride

6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride (CAS No. 2091427-15-3)

6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride, also known by its CAS registry number 2091427-15-3, is a highly specialized organic compound with significant potential in various fields of chemical research and application. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are heterocyclic aromatic compounds with a fused pyrazole and pyrimidine ring system. The presence of a bromine atom at the 6-position and a methoxy group at the 2-position, along with a sulfonyl chloride group at the 3-position, endows this molecule with unique chemical properties and reactivity.

The synthesis of 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride involves a series of carefully designed multi-step reactions. Typically, the starting material is a pyrazolo[1,5-a]pyrimidine derivative, which undergoes bromination at the 6-position using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. Subsequently, the introduction of the methoxy group at the 2-position is achieved through nucleophilic substitution or coupling reactions, depending on the specific conditions and reagents employed. Finally, the sulfonyl chloride group is introduced at the 3-position via sulfonation followed by conversion to the corresponding sulfonyl chloride using thionyl chloride (SOCl₂) or other chlorinating agents.

Recent studies have highlighted the potential of 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride in drug discovery and development. The sulfonyl chloride group is particularly valuable in medicinal chemistry as it can act as an electrophilic site for nucleophilic substitutions, enabling the construction of bioactive molecules with desired pharmacokinetic properties. For instance, this compound has been explored as a precursor for developing inhibitors targeting specific enzymes or receptors involved in various disease pathways.

In addition to its role in medicinal chemistry, 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride has shown promise in materials science applications. The heterocyclic core of this compound exhibits interesting electronic properties due to its conjugated system and nitrogen atoms. Researchers have investigated its potential as a building block for advanced materials such as organic semiconductors or coordination polymers. The bromine and methoxy substituents further modulate the electronic characteristics of the molecule, making it suitable for tailored applications in electronic devices.

The chemical stability and reactivity of 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride have been extensively studied under various conditions. The sulfonyl chloride group is highly reactive and susceptible to hydrolysis in aqueous environments, forming the corresponding sulfonic acid. This reactivity makes it essential to handle this compound with care under controlled conditions to prevent unintended side reactions during synthesis or application.

In terms of safety considerations, while handling CAS No. 2091427-15-3, it is crucial to adhere to standard laboratory safety protocols. The compound should be stored in an inert atmosphere to prevent degradation and should be kept away from moisture and light. Personal protective equipment (PPE), including gloves and goggles, should be worn during manipulation to minimize exposure risks.

The growing interest in heterocyclic compounds like 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride underscores their importance in modern chemical research. As new applications emerge across diverse fields such as pharmaceuticals, agrochemicals, and materials science, this compound continues to be a focal point for innovative developments.

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